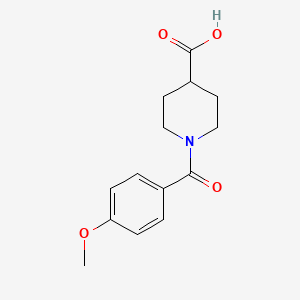

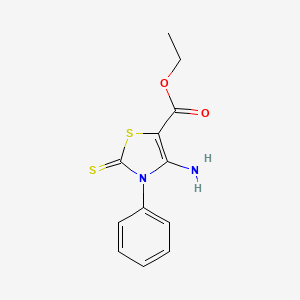

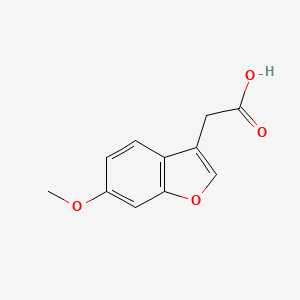

4-Chloro-3-diethylsulfamoyl-benzoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-Chloro-3-diethylsulfamoyl-benzoic acid (CDSB) is a synthetic organic compound that is used in a variety of scientific research applications. It is a potent inhibitor of the enzyme dihydropyrimidine dehydrogenase (DPD), which is involved in the catabolism of pyrimidines. CDSB has a wide range of biochemical and physiological effects and is used in laboratory experiments to study the effects of DPD inhibition on the activity of other enzymes.

Applications De Recherche Scientifique

- Scientific Field : Medicinal Chemistry .

- Application Summary : Salicylanilides and their esters with 4-(trifluoromethyl)benzoic acid were synthesized and assayed in vitro as potential antimycotic agents against eight fungal strains .

- Methods of Application : The synthesis and analytical data of eighteen salicylanilide esters with 4-(trifluoromethyl)benzoic acid are presented .

- Results : The antifungal activity of the presented derivatives was not uniform and moulds showed a higher susceptibility with minimum inhibitory concentrations (MIC) ≥ 0.49 µmol/L than yeasts (MIC ≥ 1.95 µmol/L) .

- Scientific Field : Medicinal Chemistry .

- Application Summary : Novel valine-derived compounds, i.e., N-acyl-α-amino acids, 1,3-oxazol-5(4H)-ones, N-acyl-α-amino ketones, and 1,3-oxazoles derivatives, bearing a 4-[(4-chlorophenyl)sulfonyl]phenyl moiety were synthesized .

- Methods of Application : The structures of the newly synthesized compounds were confirmed by spectral (UV-Vis, FT-IR, MS, 1H- and 13C-NMR) data and elemental analysis results .

- Results : The new compounds were assessed for their antimicrobial activity and toxicity to aquatic crustacean Daphnia magna .

- Scientific Field : Organic Chemistry .

- Application Summary : 4-(Chlorosulfonyl)benzoic acid was used in the preparation of a polymer bound transfer hydrogenation catalyst .

- Methods of Application : The specific methods of application or experimental procedures were not provided .

- Results : The specific results or outcomes obtained were not provided .

Antifungal Activity of Salicylanilides and Their Esters

Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features

Preparation of Polymer Bound Transfer Hydrogenation Catalyst

- Scientific Field : Proteomics .

- Application Summary : “4-Chloro-3-diethylsulfamoyl-benzoic acid” is a product used for proteomics research .

- Methods of Application : The specific methods of application or experimental procedures were not provided .

- Results : The specific results or outcomes obtained were not provided .

- Scientific Field : Organic Chemistry .

- Application Summary : The double decarboxylative coupling reaction between two (similar or different) molecules of carboxylic acids is an emerging area that has gained considerable attention as a new avenue for forging carbon–carbon bonds .

- Methods of Application : This synthetic strategy only utilizes carboxylic acids as easily accessible, non-toxic and stable starting materials, and extrudes carbon dioxide (CO2) as the only waste by-product .

- Results : The aim of this review is to highlight the recent advances and developments in this exciting new field that may serve as inspiration for future research .

Proteomics Research

Double Decarboxylative Coupling Reactions

- Scientific Field : Proteomics .

- Application Summary : “4-Chloro-3-diethylsulfamoyl-benzoic acid” is a product used for proteomics research .

- Methods of Application : The specific methods of application or experimental procedures were not provided .

- Results : The specific results or outcomes obtained were not provided .

- Scientific Field : Organic Chemistry .

- Application Summary : The double decarboxylative coupling reaction between two (similar or different) molecules of carboxylic acids is an emerging area that has gained considerable attention as a new avenue for forging carbon–carbon bonds .

- Methods of Application : This synthetic strategy only utilizes carboxylic acids as easily accessible, non-toxic and stable starting materials, and extrudes carbon dioxide (CO2) as the only waste by-product .

- Results : The aim of this review is to highlight the recent advances and developments in this exciting new field that may serve as inspiration for future research .

Proteomics Research

Double Decarboxylative Coupling Reactions

Propriétés

IUPAC Name |

4-chloro-3-(diethylsulfamoyl)benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14ClNO4S/c1-3-13(4-2)18(16,17)10-7-8(11(14)15)5-6-9(10)12/h5-7H,3-4H2,1-2H3,(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OANXBFKRXPGEGI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)S(=O)(=O)C1=C(C=CC(=C1)C(=O)O)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14ClNO4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.75 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Chloro-3-diethylsulfamoyl-benzoic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[4-(Difluoromethoxy)phenyl]ethan-1-one](/img/structure/B1348990.png)

![Methyl 4'-bromo[1,1'-biphenyl]-4-carboxylate](/img/structure/B1348991.png)

![(R)-3-Amino-3-(benzo[d][1,3]dioxol-5-yl)propanoic acid](/img/structure/B1348993.png)